(2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide
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Overview
Description
The compound “13-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-9-METHYL-N~16~-(2-METHYLPHENYL)-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7610~2,7~0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXAMIDE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “13-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-9-METHYL-N~16~-(2-METHYLPHENYL)-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXAMIDE” typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biological research, the compound could be studied for its potential effects on biological systems, including its interactions with proteins, enzymes, and other biomolecules.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties, such as its ability to target specific diseases or conditions.
Industry
In industrial applications, the compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “13-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-9-METHYL-N~16~-(2-METHYLPHENYL)-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXAMIDE” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrazole derivatives or molecules with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and functional groups, which may confer unique properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C27H25N5O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(13E)-13-[(1-ethylpyrazol-3-yl)methylidene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide |
InChI |
InChI=1S/C27H25N5O3S/c1-4-31-14-13-17(30-31)15-21-25(34)32-23-18-10-6-8-12-20(18)35-27(3,29-26(32)36-21)22(23)24(33)28-19-11-7-5-9-16(19)2/h5-15,22-23H,4H2,1-3H3,(H,28,33)/b21-15+ |
InChI Key |
QWCQXKFCBOZEKJ-RCCKNPSSSA-N |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/2\C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)NC6=CC=CC=C6C |
Canonical SMILES |
CCN1C=CC(=N1)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)NC6=CC=CC=C6C |
Origin of Product |
United States |
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